5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of disubstituted pyrazolo[1,5-a]pyrimidines, among other heterocyclic compounds, demonstrates the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized through cyclocondensation reactions, showcasing the potential for creating a variety of biologically active molecules with potential applications in medicinal chemistry and material science (Li et al., 2012).
Reaction Studies
Investigations into the reactivity of pyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds have provided insights into electrophilic substitution reactions. These studies not only expand the synthetic toolbox for modifying pyrazolo[1,5-a]pyrimidine scaffolds but also highlight the nuanced reactivity that can be exploited for developing new pharmaceuticals or materials (Zheng & Atta, 2011).
Antimicrobial and Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant antimicrobial and antitumor activities. The synthesis and evaluation of these compounds, including their structural characterization through DFT calculations, suggest their potential as leads for the development of new therapeutic agents (Farag & Fahim, 2019). The biochemical properties of these compounds, such as their interaction with biological targets, could be further investigated to develop novel treatments for various diseases.
Green Synthesis Approaches
The development of solvent-free synthetic methods for pyrazolo[1,5-a]pyrimidines underscores the growing importance of green chemistry in the pharmaceutical industry. These methods not only reduce the environmental impact of chemical synthesis but also offer more efficient and cost-effective routes for the production of high-value compounds (Quiroga et al., 2008).
Pharmacokinetic Predictions and Anti-proliferative Agents
Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines. In silico pharmacokinetic predictions alongside these evaluations indicate significant potential for these compounds as anti-proliferative agents, highlighting the role of pyrazolo[1,5-a]pyrimidine derivatives in oncology research (Atta et al., 2019).
properties
IUPAC Name |
7-(2-methylimidazol-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-13(2)17-11-18(23-10-9-20-14(23)3)24-19(22-17)16(12-21-24)15-7-5-4-6-8-15/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBOGYGPWEBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.